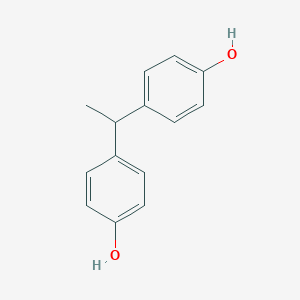

1,1-Bis(4-hydroxyphenyl)ethane

Overview

Description

1,1-Bis(4-hydroxyphenyl)ethane, also known as Bisphenol E, is a diarylmethane . It is a white crystalline solid and features a high solubility in water, alcohol, and other organic solvents . The compound’s structure includes two phenol groups linked by an ethane bridge .

Synthesis Analysis

The synthesis of 1,1-Bis(4-hydroxyphenyl)ethane has been described in several studies. For instance, a feasible synthesis route for the acetoacetylation of aromatic alcohols, which expands the selection of acetoacetate monomers for the synthesis of vitrimers, is introduced . Another study describes a series of organosoluble polyesters and copolyesters based on 1,1,1‐ [bis (4‐hydroxyphenyl)‐4′‐pentadecylphenyl]ethane .

Molecular Structure Analysis

The molecular structure of 1,1-Bis(4-hydroxyphenyl)ethane is characterized by two phenol groups linked by an ethane bridge . In an adduct of 1,1,1-tris(4-hydroxyphenyl)ethane with 1,2-bis(4-pyridyl)ethane, the tris-phenol molecules are linked by O-H…O hydrogen bonds to form sheets .

Chemical Reactions Analysis

In terms of chemical reactions, a study reveals a route for the preparation of phosphinated bisphenol, 1,1-bis (4-hydroxyphenyl)-1- (6-oxido-6H-dibenz <c,e> <1,2> oxaphosphorin-6-yl)ethane (2), via a one-pot reaction of 1,1,1-tris (4-hydroxyphenyl)ethane and 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO) in the catalysis of p-toluenesulfonic acid .

Physical And Chemical Properties Analysis

1,1-Bis(4-hydroxyphenyl)ethane has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol . It is a white crystalline solid and features a high solubility in water, alcohol, and other organic solvents .

Scientific Research Applications

Bisphenol E (BPE), also known as 4,4’-Ethylidenebisphenol, is a chemical compound with various applications in scientific research and industry. Below is a comprehensive analysis of six unique applications of Bisphenol E, each detailed under a clear and descriptive heading.

Electrochemical Sensors

Bisphenol E is utilized in the development of electrochemical sensors. These sensors are designed for the detection of chemical species in complex environments. The electrochemical detection based on gold nanoparticles and multi-walled carbon nanotubes is an example where BPE’s derivatives are used for sensitive and rapid quantitative determination .

Biomonitoring in Public Health

BPE derivatives are significant in biomonitoring, which is a tool to evaluate human exposure to endocrine-disrupting compounds (EDCs). Analytical methods to measure bisphenols in biological matrices like urine, blood, and breast milk are crucial for public health surveillance .

Epoxy Resin Synthesis

Bisphenol E is a key ingredient in the synthesis of epoxy resins. These resins are known for their high-temperature applications, adhesion to various substrates, and high-tensile-strength applications, making them suitable for industrial use .

Environmental Analysis

The compound is used in environmental analysis, particularly in the monitoring of bisphenols in human urine samples. High-performance liquid chromatography coupled with a photodiode array detector (HPLC-PDA) is one of the techniques employed for this purpose .

Mechanism of Action

Target of Action

BPE, like other bisphenols, is known to interact with various proteins and enzymes involved in different biological processes . It has been reported to affect male reproductive health by interacting with testicular cells, including Sertoli, Leydig, and germ cells . These cells play crucial roles in male fertility, and their disruption can lead to adverse reproductive outcomes.

Mode of Action

BPE’s mode of action involves binding to and modulating the activity of its target proteins and enzymes . For instance, it has been shown to act as a partial agonist of estrogen receptors, activating certain functions while inhibiting others . This dual action can lead to complex changes in cellular processes and functions.

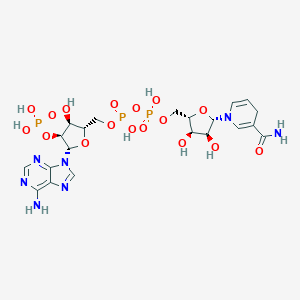

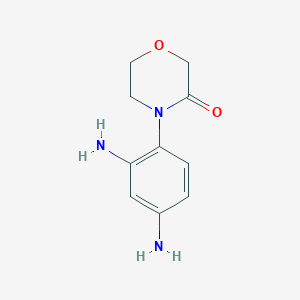

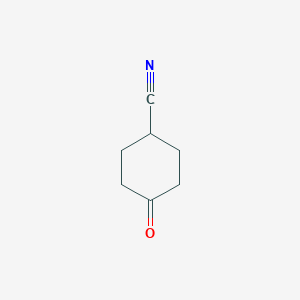

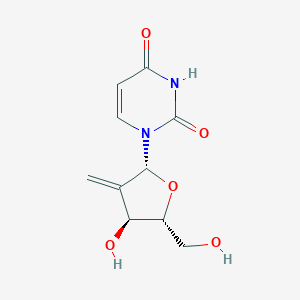

Biochemical Pathways

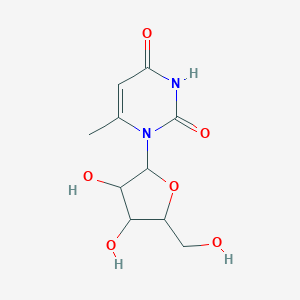

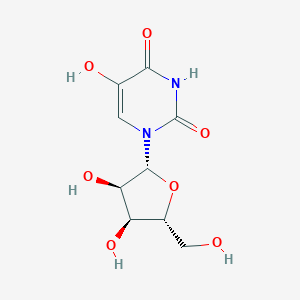

BPE can affect several biochemical pathways. It has been reported to perturb purine metabolism and pyrimidine metabolism . These pathways are critical for the synthesis of DNA and RNA, and their disruption can have far-reaching effects on cellular function and health. Additionally, BPE can also interfere with hormonal metabolism and regulation, potentially affecting a wide range of physiological processes .

Pharmacokinetics

Like other bisphenols, bpe is likely to be absorbed into the body through ingestion or skin contact, distributed to various tissues, metabolized primarily in the liver, and excreted in urine . These ADME properties can significantly impact the bioavailability of BPE and thus its potential effects on the body.

Result of Action

At the molecular and cellular level, BPE can induce a variety of effects. It has been reported to increase the number of apoptotic cells, enhance the expression of detoxifying enzymes, and cause DNA fragmentation . These effects can lead to cellular damage and dysfunction, potentially contributing to various health problems.

Action Environment

The action, efficacy, and stability of BPE can be influenced by various environmental factors. For example, the presence of other chemicals in the environment can affect the bioavailability and toxicity of BPE . Additionally, factors such as pH, temperature, and redox potential can influence the rate of BPE breakdown in the environment . Therefore, understanding the environmental context is crucial for assessing the potential impacts of BPE.

properties

IUPAC Name |

4-[1-(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNHNBLSNVSJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047891 | |

| Record name | Bisphenol E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-hydroxyphenyl)ethane | |

CAS RN |

2081-08-5 | |

| Record name | Bisphenol E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Ethylidenebisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)